molecular formula C15H22 B14543700 (1-Phenylethyl)cycloheptane CAS No. 61988-90-7

(1-Phenylethyl)cycloheptane

Cat. No.: B14543700
CAS No.: 61988-90-7
M. Wt: 202.33 g/mol
InChI Key: WXKKACNPJQPBSL-UHFFFAOYSA-N
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Description

(1-Phenylethyl)cycloheptane is a chemical compound of interest in organic synthesis and materials science research. This compound features a cycloheptane ring system substituted with a 1-phenylethyl group, a structural motif found in various advanced chemical intermediates . Researchers utilize this compound as a building block for constructing more complex molecular architectures. Its potential applications include serving as a precursor in the development of organic compounds for material science, and it is related to structural classes of chemicals that are subjects of environmental studies, such as those concerning tire wear particles and other anthropogenic sources . The compound is provided as a high-purity standard to ensure reliable and reproducible experimental results. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61988-90-7

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-phenylethylcycloheptane

InChI

InChI=1S/C15H22/c1-13(15-11-7-4-8-12-15)14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3

InChI Key

WXKKACNPJQPBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCCC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Phenylethyl Cycloheptane and Analogous Structures

Strategies for Constructing the Cycloheptane (B1346806) Ring

The formation of a seven-membered ring is a significant challenge in organic synthesis due to unfavorable entropic factors and transannular strain. Chemists have developed several powerful strategies to overcome these hurdles, including cycloaddition reactions, ring expansion methods, and macrocyclization processes.

Cycloaddition reactions are a convergent and efficient means of constructing cyclic systems. For the synthesis of cycloheptane rings, [4+3] and [5+2] cycloadditions are particularly prominent. nih.gov

[4+3] Cycloaddition: This method involves the reaction of a 4-atom diene component with a 3-atom allyl cation or its synthetic equivalent to form a seven-membered ring. nih.gov These reactions can be highly stereoselective and provide rapid access to complex cycloheptane frameworks. researchgate.net The versatility of this approach is demonstrated in the synthesis of various natural products containing cycloheptane subunits. nih.gov

[6+2] Cycloaddition: In some cases, a [6+2] cycloaddition involving a cycloheptatriene (B165957) can be utilized to form bicyclic systems that can be subsequently modified to yield substituted cycloheptanes. nih.gov

[5+2] Cycloaddition: Intramolecular [5+2] cycloadditions have proven to be a powerful tool for the synthesis of highly functionalized and bridged cycloheptane skeletons. rsc.org This strategy has expanded the scope of accessible target structures in natural product synthesis. rsc.org

A summary of cycloaddition strategies for cycloheptane synthesis is presented in the table below.

Cycloaddition TypeReactant 1Reactant 2Key Features
[4+3] Cycloaddition Diene (4 atoms)Allyl cation equivalent (3 atoms)Convergent, often stereoselective, good for functionalized cycloheptanes. nih.gov
[6+2] Cycloaddition Cycloheptatriene (6 π-electrons)Alkene/Alkyne (2 π-electrons)Forms bicyclic systems, can be used for subsequent transformations. nih.gov
[5+2] Cycloaddition Divinylcyclopropane or equivalentAlkene/AlkyneEfficient for bridged bicyclic systems, applicable in natural product synthesis. rsc.org

Ring expansion reactions provide an alternative route to cycloheptanes, typically starting from more readily available five- or six-membered rings. wikipedia.orgvaia.com These methods often involve the migration of a carbon or heteroatom to expand the ring size.

Common ring expansion strategies include:

Tiffeneau-Demjanov Rearrangement: This reaction involves the diazotization of a 1-(aminomethyl)cycloalkanol, leading to a ring-expanded ketone.

Buchner Ring Expansion: This method utilizes the reaction of a carbene or carbenoid with an aromatic ring to form a cycloheptatriene, which can then be hydrogenated to a cycloheptane. wikipedia.org

Cope Rearrangement: A thermal sigmatropic rearrangement of a cis-1,2-divinylcyclopropane can lead to a 1,4-cycloheptadiene.

A notable example is the one-carbon ring expansion of cyclohexanone (B45756) to 2-cyclohepten-1-one, which can be achieved in a three-step sequence involving the formation of a trimethylsilyl (B98337) enol ether, cyclopropanation, and subsequent iron(III) chloride-induced cleavage. orgsyn.org Another approach involves a [2+2] cycloaddition between dichloroketene (B1203229) and the silyl (B83357) enol ether of cyclopentanone, followed by a retro-aldol reaction to yield cycloheptane-1,3-dione. researchgate.netacs.org

While typically employed for larger rings, macrocyclization strategies can be adapted for the formation of seven-membered rings, although this is less common. These reactions involve the intramolecular cyclization of a linear precursor. wikipedia.org To favor the desired intramolecular reaction over intermolecular polymerization, high-dilution conditions are often necessary. wikipedia.org

Modern catalytic methods, such as ring-closing metathesis (RCM) and palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency of macrocyclization. acs.org Foldamer-templated catalysis has also emerged as a bio-inspired strategy to facilitate macrocyclization by pre-organizing the linear precursor. nih.govwisc.edu

Introduction and Functionalization with the 1-Phenylethyl Moiety

Once the cycloheptane ring is formed, or by using a precursor already containing the moiety, the 1-phenylethyl group must be introduced. This can be achieved through various methods, with a strong emphasis on controlling the stereochemistry at the benzylic position.

The chiral 1-phenylethyl group is a valuable chiral auxiliary and building block in asymmetric synthesis. nih.govnih.gov Its presence can direct the stereochemical outcome of subsequent reactions.

Methods for preparing chiral 1-phenylethyl precursors include:

Use of Chiral (R)- or (S)-1-Phenylethylamine: This commercially available chiral amine can be used as a starting material to build more complex chiral precursors. nih.govmdpi.com For instance, it can be incorporated into heterocyclic frameworks that serve as chiral building blocks. nih.gov

Asymmetric Nucleophilic Addition: The addition of organometallic reagents to ketones or imines containing a chiral auxiliary can lead to the diastereoselective formation of the desired 1-phenylethyl stereocenter. frontiersin.orgresearchgate.net

Chiral Lithium Amides: The asymmetric addition of chiral lithium amides derived from (R)- or (S)-1-phenylethylamine to α,β-unsaturated esters is a powerful method for creating new stereocenters with high control. mdpi.com

The following table summarizes some approaches for the asymmetric synthesis of 1-phenylethyl precursors.

MethodPrecursorReagentKey Feature
Chiral Auxiliary Enantiopure 3-((R)- or (S)-1-phenylethyl)-4-oxazoline-2-onesMichael acceptors/alkyl halidesEfficient asymmetric induction at the 4- and 5-positions of the oxazolinone ring. nih.gov
Asymmetric Addition 1-Phenylpentan-1-one(R)-2-Methylpropane-2-sulfinamide, then organolithium reagentCreates a new stereocenter with control from the sulfinamide auxiliary. frontiersin.org
Aza-Michael Addition α,β-Unsaturated esterChiral lithium amide from (R)-(+)-N-benzyl-α-methylbenzylamideHigh stereocontrol in the formation of a new C-N bond. mdpi.com

Organometallic cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov These reactions can be employed to attach the 1-phenylethyl group to the cycloheptane ring or a precursor.

Key coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. A precursor such as (R)-4-bromo-N-(1-phenylethyl)benzamide can be converted to its boronic ester derivative and then used in a Suzuki coupling. frontiersin.org

Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, typically catalyzed by palladium or nickel. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and an organohalide with a nickel or palladium catalyst. acs.org Interestingly, early transition metal-catalyzed coupling of a phenethyl Grignard reagent with an aryl fluoride (B91410) has been shown to proceed with rearrangement to afford a 1-phenylethyl-substituted arene. acs.org

The choice of catalyst and ligands is crucial for achieving high yields and, in some cases, for controlling stereochemistry in these coupling reactions. acs.org

Carbonyl Additions and Reductions Leading to Phenylethyl Substituents

A primary method for introducing a phenylethyl substituent onto a cycloheptane ring involves the reaction of a Grignard reagent with a carbonyl group. masterorganicchemistry.compressbooks.pub Grignard reagents, with their nucleophilic carbon atom, readily attack the electrophilic carbon of a carbonyl compound like cycloheptanone. masterorganicchemistry.compressbooks.publibretexts.org

The synthesis typically begins with the preparation of a phenylethylmagnesium halide (a Grignard reagent). This reagent is then reacted with cycloheptanone. The nucleophilic phenylethyl group adds to the carbonyl carbon of the cycloheptanone, breaking the carbon-oxygen double bond and forming a new carbon-carbon bond. pressbooks.pub This addition reaction results in a magnesium alkoxide intermediate. Subsequent workup with an acid protonates the alkoxide to yield the tertiary alcohol, 1-(1-phenylethyl)cycloheptan-1-ol.

To obtain (1-phenylethyl)cycloheptane, the resulting tertiary alcohol must be reduced. This can be achieved through various reduction methods common in organic synthesis. For instance, the alcohol can be converted to a tosylate or a halide, which is a good leaving group, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, a Barton-McCombie deoxygenation could be employed.

Another approach involves the synthesis of a cycloheptenyl methyl ketone, which can then be subjected to a 1,4-conjugate addition of a phenylethyl group using an appropriate organocuprate reagent. The resulting ketone can then be reduced to the final alkane. The synthesis of cycloalkenyl ketones, including cycloheptenyl methyl ketones, can be achieved in high yields from commercially available cyclic ketones. nii.ac.jp

The table below summarizes the key reactions involved in this synthetic pathway:

Step Reactants Product Reaction Type
1Phenylethyl halide + MagnesiumPhenylethylmagnesium halideGrignard reagent formation
2Phenylethylmagnesium halide + Cycloheptanone1-(1-Phenylethyl)cycloheptan-1-olCarbonyl Addition
31-(1-Phenylethyl)cycloheptan-1-olThis compoundReduction

Stereoselective Synthesis of this compound Derivatives

Achieving stereoselectivity is paramount when synthesizing chiral molecules like this compound, which has a stereocenter at the benzylic carbon of the phenylethyl group.

The chirality of the 1-phenylethyl stereocenter is typically established by using a chiral starting material or a chiral catalyst. One common strategy is to use an enantiomerically pure phenylethylamine to introduce the chiral center. For example, (S)-(-)-(1-phenylethyl)amine can be used to synthesize chiral derivatives. sioc-journal.cn

Another powerful technique is asymmetric hydrogenation, which has seen significant advancements for the enantioselective synthesis of chiral amines. acs.org This method often employs transition metal catalysts with chiral ligands to achieve high levels of enantioselectivity. acs.org For instance, the reduction of an imine derived from acetophenone (B1666503) and an amine can be catalyzed by a chiral iridium or rhodium complex to produce a chiral phenylethylamine with high enantiomeric excess.

When a chiral phenylethyl group is already present, subsequent reactions on the cycloheptane ring can be influenced by this existing stereocenter, leading to diastereoselective outcomes. The steric bulk and electronic nature of the phenylethyl substituent can direct incoming reagents to a specific face of the cycloheptane ring. academie-sciences.fr

For example, the reduction of a ketone on a cycloheptane ring bearing a chiral phenylethyl substituent can lead to the preferential formation of one diastereomeric alcohol over the other. The choice of reducing agent can significantly impact the diastereoselectivity. beilstein-journals.org Bulky reducing agents may favor attack from the less hindered face of the carbonyl, while smaller reagents might show less selectivity.

Computational studies have been employed to understand and predict the facial selectivity in nucleophilic additions to cyclic ketones, considering factors like torsional strain and electrostatic interactions. academie-sciences.fr

The synthesis of enantiomerically pure compounds (EPC synthesis) is a major goal in modern organic chemistry. ub.edu Accessing enantiopure stereoisomers of this compound can be achieved through several established strategies. ub.edu

One approach is the "chiral pool" synthesis, which utilizes a readily available enantiopure starting material that contains the desired stereocenter. ub.edu For instance, starting with enantiopure (R)- or (S)-1-phenylethanol allows for the incorporation of the chiral phenylethyl group from the outset.

Another common method is the use of a chiral auxiliary. A chiral auxiliary is a temporary chiral moiety that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Kinetic resolution, including dynamic kinetic resolution, is another powerful tool. ub.edu In a kinetic resolution, a racemic mixture is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer. Dynamic kinetic resolution combines this with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. ub.edu

The table below outlines these strategies for obtaining enantiopure compounds:

Strategy Description
Chiral Pool SynthesisUtilizes a naturally occurring or readily available enantiopure starting material. ub.edu
Chiral AuxiliaryA temporary chiral group is attached to the substrate to control stereochemistry.
Kinetic ResolutionA racemic mixture is separated based on the differential reaction rates of its enantiomers with a chiral agent. ub.edu
Dynamic Kinetic ResolutionCombines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. ub.edu

Mechanistic Investigations of Reactions Involving 1 Phenylethyl Cycloheptane

Reaction Pathways and Transient Intermediates

The study of reaction mechanisms involving (1-Phenylethyl)cycloheptane provides insight into the formation of various products through different pathways. These investigations often focus on the transient species that are formed during the reaction, which dictate the final chemical structure.

Carbocations are key intermediates in many organic reactions. libretexts.org In cycloheptane (B1346806) systems, the formation of a carbocation can lead to complex rearrangements. When a leaving group departs from a molecule like a (1-Phenylethyl)cycloheptyl derivative, a carbocation is formed. This intermediate is not always stable and can undergo structural changes to achieve a more stable state. libretexts.orglumenlearning.com

Two common types of rearrangements are hydride shifts and alkyl shifts. libretexts.orglumenlearning.com In a hydride shift, a hydrogen atom with its two bonding electrons moves to an adjacent carbon. In an alkyl shift, an entire alkyl group migrates. These shifts typically occur to convert a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary). pearson.com Such rearrangements are prevalent in reactions that proceed through a carbocation intermediate, such as S"N"1 and E1 reactions. lumenlearning.commasterorganicchemistry.com The stability of carbocations generally increases from primary to secondary to tertiary. pearson.com

For instance, the hydrolysis of an alkyl halide can lead to the formation of a carbocation, which may then rearrange to a more stable form before being attacked by a nucleophile like water. chemistrysteps.com The potential for these rearrangements means that reactions involving cycloheptane derivatives can yield a mixture of products, including those with a rearranged carbon skeleton. lumenlearning.com

Nucleophilic substitution reactions are fundamental in organic chemistry and involve the replacement of a leaving group by a nucleophile. masterorganicchemistry.com In the context of this compound, these reactions would occur at the carbon atom of the cycloheptane ring that is bonded to the phenylethyl group and a suitable leaving group.

The mechanism of nucleophilic substitution can be either unimolecular (S"N"1) or bimolecular (S"N"2). In an S"N"1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. lumenlearning.com As discussed previously, this carbocation is susceptible to rearrangement. The S"N"1 mechanism is favored for tertiary and secondary alkyl halides and is often accompanied by E1 elimination reactions. libretexts.org

In contrast, the S"N"2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemistrysteps.com This mechanism requires the nucleophile to approach from the side opposite to the leaving group, a "backside attack". chemistrysteps.com For cyclic systems like cyclohexane (B81311), the accessibility of the antibonding orbital of the carbon-leaving group bond is crucial, and an axial position of the leaving group is generally preferred for a faster S"N"2 reaction. chemistrysteps.com While this is well-studied in six-membered rings, similar principles of orbital overlap and steric hindrance apply to cycloheptane systems, influencing the rate and feasibility of S"N"2 reactions.

The choice between S"N"1 and S"N"2 pathways is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent.

Elimination reactions are another major class of reactions for alkyl halides and related compounds, leading to the formation of alkenes. lumenlearning.com For precursors of this compound, elimination reactions would involve the removal of a leaving group from one carbon and a proton from an adjacent carbon, resulting in a double bond within the cycloheptane ring.

Similar to substitution reactions, elimination can proceed through two main mechanisms: E1 (unimolecular) and E2 (bimolecular). The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the S"N"1 reaction. lumenlearning.commasterorganicchemistry.com This is followed by the removal of a proton by a base to form the alkene. libretexts.org Because they share a common intermediate, E1 and S"N"1 reactions are often in competition. libretexts.orgmasterorganicchemistry.com E1 reactions are regioselective, typically favoring the formation of the more substituted (and therefore more stable) alkene, a principle known as Zaitsev's rule. libretexts.orglumenlearning.com

The E2 mechanism, on the other hand, is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. libretexts.orglumenlearning.com A key stereochemical requirement for E2 reactions is that the proton being removed and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.com In cyclic systems, this translates to the requirement that both groups are in axial positions. This stereochemical constraint can significantly influence the regioselectivity of the elimination. slideshare.net

The competition between substitution and elimination is a common theme. Strong bases and sterically hindered substrates tend to favor elimination, while strong, unhindered nucleophiles favor substitution. libretexts.org

Stereochemical and Regiochemical Outcomes of Transformations

The three-dimensional arrangement of atoms (stereochemistry) and the position of chemical bonds and substituents (regiochemistry) are critical aspects of chemical reactions.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com This can be further divided into diastereoselectivity and enantioselectivity. Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images. saskoer.ca

In the context of reactions involving this compound, the existing chiral center of the (1-phenylethyl) group can influence the stereochemical outcome of subsequent reactions on the cycloheptane ring. This is known as substrate-controlled stereoselectivity. For example, the addition of a reagent to a double bond in a (1-phenylethyl)cycloheptene derivative could be diastereoselective, leading to the preferential formation of one diastereomer over another due to the steric influence of the bulky phenylethyl group.

Enantioselectivity refers to the preferential formation of one enantiomer over the other. saskoer.ca Achieving high enantioselectivity often requires the use of chiral catalysts or reagents that can differentiate between the two enantiomeric transition states leading to the products. mdpi.com For instance, the asymmetric synthesis of a substituted this compound could involve an enantioselective reaction step.

The table below illustrates hypothetical diastereomeric ratios that could be observed in a reaction, highlighting the concept of diastereoselectivity.

Reaction ConditionDiastereomer A (%)Diastereomer B (%)Diastereomeric Ratio (A:B)
Condition 175253:1
Condition 290109:1
Condition 350501:1 (not selective)

This table is for illustrative purposes and does not represent actual experimental data.

Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.com In the functionalization of a this compound ring, regioselectivity determines where a new substituent will be attached.

For example, in an elimination reaction of a (1-phenylethyl)cycloheptyl halide, if there are multiple possible positions for the formation of a double bond, the reaction is regioselective if one constitutional isomer is formed preferentially. masterorganicchemistry.com As mentioned earlier, E1 and E2 reactions often follow Zaitsev's rule, leading to the more substituted alkene as the major product. lumenlearning.com

In electrophilic addition reactions to a (1-phenylethyl)cycloheptene, the initial attack of the electrophile will determine the position of the resulting carbocation, which in turn dictates where the nucleophile will attach. The stability of the intermediate carbocation often governs the regiochemical outcome, as described by Markovnikov's rule in the addition of hydrogen halides to alkenes. masterorganicchemistry.com

The directing effects of existing substituents on an aromatic ring, which is part of the phenylethyl group, can also be considered a form of regioselectivity. rsc.org However, for the cycloheptane ring itself, the regioselectivity of functionalization is primarily influenced by the electronic and steric properties of the ring and any existing substituents.

The following table provides a hypothetical example of regioselectivity in the bromination of a substituted cycloheptene.

ProductYield (%)Description
2-bromo isomer85Major product
3-bromo isomer15Minor product

This table is for illustrative purposes and does not represent actual experimental data.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no specific published research detailing the kinetic and thermodynamic aspects of reaction mechanisms for the compound this compound. The subsequent sections, which were intended to detail rate-determining steps and provide an analysis of energy profiles and transition states, cannot be populated with scientifically accurate and specific information for this particular molecule.

General principles of physical organic chemistry can be used to hypothesize potential reaction pathways, kinetic behavior, and thermodynamic stability. However, without experimental or computational studies focused specifically on this compound, any such discussion would be speculative and would not meet the required standard of detailed, research-backed findings.

Rate-Determining Steps in Multi-Step Processes

No experimental or computational studies detailing the rate-determining steps for multi-step reactions involving this compound have been found in the current body of scientific literature. Therefore, no specific data or detailed research findings can be presented.

Energy Profiles and Transition State Analysis

There are no available studies that provide energy profiles or transition state analyses for reactions involving this compound. As a result, it is not possible to generate data tables or provide detailed research findings on this topic.

Conformational Analysis and Stereochemistry of 1 Phenylethyl Cycloheptane

Intrinsic Conformational Landscape of the Cycloheptane (B1346806) Ring

Cycloheptane, a seven-membered cycloalkane, is a highly flexible molecule that can adopt a variety of non-planar conformations to minimize its inherent ring strain. libretexts.orglibretexts.org Unlike the well-defined chair conformation of cyclohexane (B81311), the conformational landscape of cycloheptane is more complex, with several low-energy conformations that are in rapid equilibrium. biomedres.us

Preferred Cycloheptane Conformations: Twist-Chair and Boat-Chair

Other conformations, such as the chair and boat, are not energy minima but rather transition states connecting the more stable twist conformations. researchgate.net The chair form of cycloheptane, for instance, suffers from significant eclipsing interactions. libretexts.org

ConformationRelative Energy (kcal/mol)Key Features
Twist-Chair 0Most stable conformation, minimizes angle and torsional strain.
Twist-Boat ~0.5-1.0Slightly higher in energy than the twist-chair.
Chair Higher EnergyTransition state, significant torsional strain from eclipsed hydrogens. libretexts.org
Boat Higher EnergyTransition state, characterized by flagpole interactions.

Conformational Interconversion Pathways and Dynamics

The various conformations of cycloheptane are in a constant state of flux, interconverting rapidly at room temperature. biomedres.us The energy barriers for these interconversions are relatively low, allowing for a dynamic equilibrium. The interconversion between the twist-chair and twist-boat conformations proceeds through higher-energy transition states. oup.com The flexibility of the cycloheptane ring is a key feature of its dynamic nature. libretexts.org

Analysis of Ring Strain (Angle, Torsional, Transannular)

The total ring strain in cycloheptane is a combination of angle strain, torsional strain, and transannular strain. wikipedia.orgchemistrysteps.com

Angle Strain: In a planar cycloheptane, the internal bond angles would be approximately 128.6°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. To alleviate this strain, the ring puckers. chemistrysteps.com

Torsional Strain: A planar conformation would also lead to severe eclipsing of adjacent carbon-hydrogen bonds, resulting in high torsional strain. The puckered conformations, such as the twist-chair, adopt staggered arrangements of hydrogens to minimize this strain. libretexts.org

Stereoisomerism in (1-Phenylethyl)cycloheptane

The introduction of a (1-phenylethyl) substituent onto the cycloheptane ring introduces chirality into the molecule, leading to the possibility of stereoisomers.

Identification of Chiral Centers and Elements of Chirality

This compound possesses two chiral centers:

The carbon atom of the cycloheptane ring to which the (1-phenylethyl) group is attached. This carbon is bonded to four different groups: the (1-phenylethyl) group, a hydrogen atom, and two different paths around the cycloheptane ring.

The benzylic carbon atom within the (1-phenylethyl) substituent. This carbon is bonded to a phenyl group, a methyl group, a hydrogen atom, and the cycloheptyl group.

The presence of these two chiral centers means that the molecule can exist as multiple stereoisomers. msu.edu

Enantiomeric and Diastereomeric Relationships

With two chiral centers, a maximum of 2ⁿ = 2² = 4 stereoisomers are possible for this compound. msu.edu These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. oregonstate.edu For this compound, there will be two pairs of enantiomers. For example, the (R,R) and (S,S) isomers are enantiomers, as are the (R,S) and (S,R) isomers.

Diastereomers: These are stereoisomers that are not mirror images of each other. oregonstate.edu Any stereoisomer of this compound is a diastereomer of any other stereoisomer that is not its enantiomer. For example, the (R,R) isomer is a diastereomer of the (R,S) and (S,R) isomers.

The specific configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The four possible stereoisomers are (1R, 1'R), (1S, 1'S), (1R, 1'S), and (1S, 1'R)-(1-phenylethyl)cycloheptane.

Stereoisomer RelationshipExample Pairs for this compound
Enantiomers (1R, 1'R) and (1S, 1'S)
(1R, 1'S) and (1S, 1'R)
Diastereomers (1R, 1'R) and (1R, 1'S)
(1R, 1'R) and (1S, 1'R)
(1S, 1'S) and (1R, 1'S)
(1S, 1'S) and (1S, 1'R)

Configuration Assignment at Stereocenters (e.g., 1-phenylethyl)

The this compound molecule possesses a stereocenter at the benzylic carbon of the 1-phenylethyl group—the carbon atom bonded to the phenyl ring, the cycloheptane ring, a methyl group, and a hydrogen atom. The spatial arrangement of these four distinct substituents gives rise to chirality, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers.

The absolute configuration of this stereocenter is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comyoutube.commasterorganicchemistry.com This systematic method involves a two-step process:

Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority. chadsprep.com

Priority 1: The cycloheptyl group, as the carbon atom of the ring is bonded to two other carbons.

Priority 2: The phenyl group, as its carbon atom is bonded to other carbons with delocalized double bonds.

Priority 3: The methyl group (-CH₃).

Priority 4: The hydrogen atom (-H), having the lowest atomic number.

Determining Configuration: The molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. The path from the highest priority group (1) to the second (2) to the third (3) is then traced.

If the path proceeds in a clockwise direction, the configuration is assigned (R) (from the Latin rectus, meaning right). youtube.com

If the path proceeds in a counter-clockwise direction, the configuration is assigned (S) (from the Latin sinister, meaning left). youtube.com

This assignment is absolute and provides an unambiguous description of the three-dimensional structure of each enantiomer.

Influence of the 1-Phenylethyl Substituent on Cycloheptane Conformation

The cycloheptane ring is a flexible system that lacks the rigid, well-defined chair conformation of cyclohexane. Instead, it exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and chair forms, with twist-boat and boat conformations representing energy maxima in the pseudorotational itinerary. acs.orgresearchgate.netacs.org The introduction of a bulky substituent like the 1-phenylethyl group significantly influences this equilibrium by favoring conformations that minimize steric strain.

Steric hindrance is a critical factor governing the conformational preference of substituted cycloalkanes. brainly.comyoutube.com The energetic cost of placing a substituent in a more sterically crowded position, such as an axial orientation in cyclohexane, is quantified by its A-value. wikipedia.org A-values represent the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers; a larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. wikipedia.orgmasterorganicchemistry.comechemi.com

While A-values are formally defined for cyclohexane, the principle of steric demand is directly applicable to the pseudo-axial and pseudo-equatorial positions of cycloheptane. The 1-phenylethyl group is sterically demanding, with an effective bulk greater than that of smaller alkyl groups. By analogy with cyclohexane A-values, its steric influence can be estimated to be substantial.

SubstituentA-Value (kcal/mol) on Cyclohexane
Methyl1.7 echemi.com
Ethyl1.75 masterorganicchemistry.com
Isopropyl2.15 masterorganicchemistry.com
Phenyl3.0 echemi.comstackexchange.com
1-Phenylethyl (estimated)>3.0

Table 1: A-values for various substituents on a cyclohexane ring, used to estimate the steric bulk of the 1-phenylethyl group.

The large steric requirement of the 1-phenylethyl group leads to significant repulsive interactions when it is forced into a pseudo-axial position, clashing with the hydrogen atoms on the cycloheptane ring.

To minimize the steric strain described above, the this compound molecule will predominantly adopt conformations where the bulky 1-phenylethyl substituent occupies a pseudo-equatorial position. In this orientation, the substituent points away from the bulk of the ring, significantly reducing unfavorable steric interactions. seekh.comsu.edu The energy difference between the pseudo-equatorial and pseudo-axial conformers is expected to be large, meaning the equilibrium lies heavily in favor of the pseudo-equatorial form.

Furthermore, the 1-phenylethyl group can undergo rotation around the single bond connecting it to the cycloheptane ring. This allows the planar phenyl ring to orient itself to further minimize steric clash with the adjacent parts of the cycloheptane ring. Anomeric effects are not applicable in this hydrocarbon system, as they typically involve stereoelectronic interactions between lone pairs on a heteroatom (like oxygen) and an adjacent anti-periplanar sigma-antibonding orbital.

Experimental Elucidation of Stereochemistry and Conformation

The predicted stereochemistry and conformational preferences of this compound must be confirmed through experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful methods for this purpose.

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule in solution. auremn.org.br

Chemical Shifts: The precise chemical shift (δ) of each proton is highly sensitive to its environment. In a fixed conformation, protons in pseudo-axial and pseudo-equatorial positions would have distinct chemical shifts. youtube.com At room temperature, rapid interconversion between cycloheptane conformers may lead to averaged signals. However, low-temperature NMR studies can "freeze out" the individual conformers, allowing for the observation of distinct signals for different proton environments. aip.org

Coupling Constants (³J): The magnitude of the spin-spin coupling constant between vicinal protons (protons on adjacent carbons, ³JHH) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. wikipedia.orglibretexts.orgmiamioh.edu By measuring the coupling constant between the benzylic proton of the 1-phenylethyl group and the adjacent proton on the cycloheptane ring, the dihedral angle can be estimated, providing direct evidence for the preferred pseudo-equatorial or pseudo-axial orientation of the substituent. organicchemistrydata.org

NMR ParameterInformation Provided
Chemical Shift (δ) Distinguishes between protons in different magnetic environments (e.g., pseudo-axial vs. pseudo-equatorial).
Coupling Constant (³J) Provides information on dihedral angles, helping to define the geometry and conformation (via Karplus relationship). libretexts.org
Nuclear Overhauser Effect (NOE) Identifies protons that are close in space, confirming spatial relationships and preferred conformations.

Table 2: Application of NMR parameters to the conformational analysis of this compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact positions of all atoms. nih.govresearchgate.net

This technique provides unambiguous data on:

Conformation: Precise bond lengths, bond angles, and torsion angles are determined, which together define the exact conformation of the cycloheptane ring and the orientation of the 1-phenylethyl substituent in the crystal lattice.

Absolute Configuration: For a chiral, enantiomerically pure compound, X-ray crystallography can unequivocally determine the absolute configuration (R or S) of the stereocenter. researchgate.netsci-hub.se This is achieved by analyzing the anomalous dispersion of X-rays, which allows for the differentiation between a molecule and its mirror image. researchgate.net

While the conformation in the solid state may not be identical to the most stable conformation in solution, it typically represents one of the low-energy conformers and provides invaluable, high-resolution structural data.

Computational Studies and Theoretical Modeling of 1 Phenylethyl Cycloheptane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable three-dimensional structure and the energies associated with its various forms. These methods solve approximations of the Schrödinger equation to provide detailed electronic structure information.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface of a molecule. arxiv.orgarxiv.org For a molecule like (1-Phenylethyl)cycloheptane, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach, though more advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide higher accuracy by better accounting for electron correlation. arxiv.orgarxiv.org The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for the accuracy of the calculation, with larger basis sets like cc-pVTZ generally yielding more accurate results than minimal ones like STO-3G. mdpi.com

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govcore.ac.ukmdpi.com Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which all ground-state properties can be determined. youtube.com The accuracy of DFT calculations depends on the chosen exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Hybrid functionals like B3LYP and meta-GGA functionals like M06-2X are commonly employed for organic molecules. nrel.govnih.gov These are paired with basis sets, such as Pople-style (e.g., 6-31G(d,p)) or Dunning-style (e.g., cc-pVDZ), to perform the geometry optimization. mdpi.comnih.gov

The geometry optimization process iteratively adjusts the coordinates of the atoms until the forces on them are negligible and the energy is at a minimum. sci-hub.se The results provide a detailed 3D structure of the molecule.

Table 1: Illustrative Comparison of Key Geometric Parameters for this compound Calculated via Different Theoretical Methods (Hypothetical Data).
ParameterMethod/Basis SetCalculated Value
C-C Bond Length (Cycloheptane Ring Avg.)HF/6-31G(d)1.535 Å
B3LYP/6-311+G(d,p)1.542 Å
C-C-C Angle (Cycloheptane Ring Avg.)HF/6-31G(d)115.8°
B3LYP/6-311+G(d,p)116.5°
Bond Length (Cycloheptane-Phenylethyl)HF/6-31G(d)1.548 Å
B3LYP/6-311+G(d,p)1.555 Å

The cycloheptane (B1346806) ring is highly flexible and known to exist in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair (TC) and twist-boat (TB) forms. acs.orgbiomedres.us The attachment of a bulky 1-phenylethyl substituent introduces significant steric interactions that influence the relative stability of these conformers.

Conformational energy profiling involves systematically exploring the potential energy surface (PES) of the molecule to identify all stable conformers (local minima) and the transition states that connect them. chemrxiv.org This is achieved by performing geometry optimizations starting from various initial structures. The calculated energies of the optimized conformers are then compared to determine their relative stabilities. The conformer with the lowest energy is designated the global minimum, representing the most probable structure of the molecule at low temperatures. researchgate.net

For this compound, such a study would involve analyzing how the phenylethyl group orients itself (axial-like vs. equatorial-like) on the different cycloheptane ring conformations (e.g., twist-chair). The calculations would quantify the energetic cost of steric hindrance in less favorable arrangements.

Table 2: Illustrative Relative Energies of Potential Conformers of this compound (Hypothetical Data).
Conformer DescriptionRelative Energy (kcal/mol)Population at 298 K (%)
Twist-Chair (Substituent Equatorial-like) - Global Minimum0.0085.1
Twist-Chair (Substituent Axial-like)1.507.5
Twist-Boat (Substituent Equatorial-like)1.256.9
Other High-Energy Conformers> 3.00< 0.5

Once the equilibrium geometry of the most stable conformer(s) is determined, quantum chemical methods can be used to predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most valuable parameters for structure elucidation, and their computational prediction is a powerful tool for validating proposed structures. nih.govnih.gov

The most common method for calculating NMR shielding tensors is the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of predicted NMR shifts is highly dependent on the quality of the optimized geometry and the level of theory (functional and basis set) used for the GIAO calculation. nih.govresearchgate.net For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and compute a Boltzmann-weighted average to accurately reflect the experimental spectrum.

Table 3: Illustrative Comparison of Predicted and Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Specific Nucleus in the Global Minimum Conformer of this compound (Hypothetical Data).
NucleusMethodPredicted Shift (ppm)Expected Experimental Shift (ppm)
¹H (Methine proton on phenylethyl group)B3LYP/6-31G(d)2.65~2.50
mPW1PW91/cc-pVTZ2.52
¹³C (Cycloheptane carbon attached to substituent)B3LYP/6-31G(d)52.1~50.5
mPW1PW91/cc-pVTZ50.8

Molecular Dynamics Simulations for Conformational Dynamics

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic scale. This approach is essential for understanding the dynamic processes that govern the conformational flexibility of this compound.

MD simulations allow for the exploration of the conformational space available to a molecule under specific conditions, such as in the gas phase (isolated) or in a particular solvent. rsc.orgchemrxiv.org The simulation begins with an initial structure, and the trajectory of each atom is calculated over time based on a force field—a set of parameters that defines the potential energy of the system. mdpi.com

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), the molecule can be observed sampling a wide range of conformations. Analysis of the trajectory can reveal the relative populations of different conformers, the pathways of interconversion between them, and the influence of solvent molecules on the conformational equilibrium. For this compound, simulations in a solvent like cyclohexane (B81311) would provide insight into how intermolecular interactions affect its preferred shape compared to its behavior in a vacuum. rsc.org

MD simulations are particularly well-suited for studying specific dynamic events like ring-flipping and the rotation of substituents. nih.gov The cycloheptane ring undergoes complex pseudorotational motions that interconvert its many twist-chair and twist-boat conformers. biomedres.us The 1-phenylethyl substituent also possesses rotational freedom around its single bonds.

Simulations can capture these events directly if they occur on the timescale of the simulation. For slower processes, specialized techniques like metadynamics or umbrella sampling can be used to calculate the free energy barrier associated with a specific motion. nih.gov For this compound, this would allow for the quantification of the energy required for the cycloheptane ring to invert or for the phenyl group to rotate, providing a complete picture of the molecule's flexibility. This is analogous to the well-studied ring-flip of cyclohexane, where axial and equatorial positions interconvert. nih.govyoutube.com

Table 4: Illustrative Calculated Free Energy Barriers for Dynamic Processes in this compound from MD Simulations (Hypothetical Data).
Dynamic ProcessEnvironmentCalculated Energy Barrier (kcal/mol)
Cycloheptane Ring PseudorotationGas Phase5.5
In Cyclohexane5.9
Rotation of Phenyl GroupGas Phase3.2
In Cyclohexane3.8

Theoretical Approaches to Reaction Mechanism Investigations

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, theoretical modeling offers a valuable avenue to explore its reactivity, stereochemistry, and the influence of various factors on its chemical transformations. This section delves into the theoretical approaches employed to elucidate the reaction mechanisms involving this compound.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. github.io A transition state search is a computational procedure aimed at locating this critical geometry. For reactions involving this compound, a true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis. github.io This imaginary frequency corresponds to the motion along the reaction coordinate, the path that leads from reactants to products. github.io

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified TS correctly connects the reactants and products. github.ioresearchgate.net The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. missouri.edu A successful IRC calculation will lead to the optimized geometries of the reactant and product, thereby validating the proposed reaction mechanism. researchgate.netsmu.edu This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, including bond breaking and bond formation. researchgate.net

Table 1: Key Computational Parameters in Transition State Analysis

ParameterDescriptionSignificance
Transition State (TS) Geometry The specific arrangement of atoms at the highest point of the energy barrier.Defines the critical point of the reaction and influences stereochemical outcomes.
Imaginary Frequency The single negative frequency in the vibrational analysis of a transition state.Confirms the structure as a true first-order saddle point on the potential energy surface.
Activation Energy (ΔE‡) The energy difference between the reactants and the transition state.Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.
Intrinsic Reaction Coordinate (IRC) The minimum energy path connecting the reactants, transition state, and products.Provides a detailed map of the reaction mechanism and confirms the connectivity of stationary points.

Elucidation of Solvent Effects and Catalytic Pathways

The reaction environment can significantly influence the outcome of a chemical transformation. Computational models can be employed to investigate the role of solvents and catalysts in reactions involving this compound. Solvent effects are typically modeled using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. These models help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the reaction rate and selectivity. nih.gov

Similarly, computational methods can be used to explore the mechanisms of catalyzed reactions. mdpi.com By modeling the interaction of this compound and other reactants with a catalyst, it is possible to identify the catalytic cycle, including the formation of intermediates and transition states. nih.gov These studies can reveal how the catalyst lowers the activation energy of the reaction and directs it towards a specific stereochemical outcome. mdpi.com The insights gained from these computational investigations are crucial for optimizing reaction conditions and developing more efficient catalytic systems. nih.gov

Rational Design of Stereoselective Synthetic Routes

One of the significant advantages of computational modeling is its predictive power, which can be harnessed for the rational design of stereoselective synthetic routes. By theoretically evaluating different reaction pathways and the influence of various reagents and catalysts, it is possible to identify conditions that favor the formation of a specific stereoisomer of a this compound derivative.

For instance, by calculating the activation energies for the formation of different stereoisomers, chemists can predict which isomer will be the major product under a given set of conditions. This approach allows for the in silico screening of numerous potential synthetic strategies, saving significant time and resources in the laboratory. The ultimate goal is to use computational insights to guide the design of highly efficient and selective syntheses of chiral molecules like this compound derivatives.

Advanced Spectroscopic Characterization in Academic Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the detailed structure of (1-Phenylethyl)cycloheptane in solution. Due to the molecule's complexity, a combination of one-dimensional and multi-dimensional NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to elucidate its conformational and stereochemical features.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are indispensable for establishing the covalent framework of this compound by revealing through-bond correlations between different nuclei. wikipedia.orgepfl.ch

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is utilized to identify protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton of the phenylethyl group and the methyl protons, as well as with the methine proton on the cycloheptane (B1346806) ring. Furthermore, within the cycloheptane ring, a complex network of cross-peaks would be observed, delineating the connectivity of the methylene protons around the seven-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.net This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts for that specific unit.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For instance, HMBC correlations would be expected between the protons of the phenyl group and the methine and methyl carbons of the ethyl moiety. Similarly, correlations between the protons of the phenylethyl group and the carbons of the cycloheptane ring would firmly establish the connection point between the two main structural components of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
Phenyl-H (ortho) 7.2-7.4 128.0-129.0 Phenyl-H (meta) Phenyl-C (ipso, meta, para)
Phenyl-H (meta) 7.2-7.4 128.0-129.0 Phenyl-H (ortho, para) Phenyl-C (ipso, ortho)
Phenyl-H (para) 7.1-7.3 126.0-127.0 Phenyl-H (meta) Phenyl-C (ipso)
CH-phenylethyl 2.5-2.8 45.0-50.0 CH₃, CH-cycloheptane Phenyl-C (ipso), CH₃, C-cycloheptane (α, β)
CH₃-phenylethyl 1.2-1.4 20.0-25.0 CH-phenylethyl CH-phenylethyl, Phenyl-C (ipso)
CH-cycloheptane 1.8-2.1 48.0-53.0 CH-phenylethyl, CH₂-cycloheptane (adjacent) CH-phenylethyl, CH₃, C-cycloheptane (adjacent)

Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Relative Stereochemistry and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of nuclei, irrespective of their through-bond connectivity. blogspot.comcolumbia.edu These methods are crucial for determining the relative stereochemistry and preferred conformation of this compound.

NOESY/ROESY experiments detect through-space correlations between protons that are close to each other (typically within 5 Å). acdlabs.comacdlabs.com For this compound, NOE cross-peaks would be expected between the protons of the phenyl ring and the protons of the cycloheptane ring that are spatially close. The pattern and intensity of these cross-peaks would allow for the determination of the relative orientation of the phenylethyl substituent with respect to the cycloheptane ring. Furthermore, intramolecular NOEs within the flexible cycloheptane ring can provide insights into its preferred conformation in solution, such as a chair or boat-like arrangement. researchgate.net

Variable Temperature NMR for Dynamic Processes

The cycloheptane ring is known for its conformational flexibility. Variable temperature (VT) NMR studies are essential for investigating the dynamic processes, such as ring-flipping and bond rotations, occurring in this compound. jove.comox.ac.uk

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. jove.comrsc.org At higher temperatures, rapid conformational exchange may lead to averaged, sharp signals. As the temperature is lowered, the rate of these dynamic processes decreases. If the energy barrier to interconversion is sufficiently high, the exchange may become slow on the NMR timescale, leading to the decoalescence of signals and the appearance of separate resonances for each conformer. researchgate.net Analysis of the coalescence temperature and the line shapes of the signals can provide quantitative information about the energy barriers of these dynamic processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the molecular formula of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), it is possible to calculate a unique elemental composition.

For this compound, with a chemical formula of C₁₅H₂₂, the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses provides strong evidence for the proposed molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Chemical Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₅H₂₂ 202.1722
[M+H]⁺ C₁₅H₂₃ 203.1799

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic (CH, CH₂, CH₃)
1600-1450 C=C stretch Aromatic ring
1470-1430 C-H bend CH₂

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

This compound is a chiral molecule due to the presence of a stereocenter at the benzylic position of the phenylethyl group. lumenlearning.comwikipedia.orgpurdue.edu Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of a chiral molecule. taylorfrancis.com

These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule. researchgate.net The resulting ECD or ORD spectrum is highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimentally measured spectrum with spectra predicted from quantum chemical calculations for both the R and S enantiomers, it is possible to assign the absolute configuration of the sample. nih.gov The chromophoric phenyl group in this compound would be the primary contributor to the ECD and ORD signals in the UV region.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing (1-phenylethyl)cycloheptane with high purity and yield?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions or alkylation of cycloheptane derivatives with phenylethyl halides. Ensure rigorous purification via column chromatography and confirm purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For new compounds, provide full characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For reproducibility, document catalyst loading, reaction times, and solvent ratios in the main manuscript, with extended data in supplementary materials .

Q. How can vibrational spectroscopy (FTIR/VCD) resolve the stereochemical configuration of this compound?

  • Methodological Answer : Perform vibrational circular dichroism (VCD) and Fourier-transform infrared (FTIR) spectroscopy alongside ab initio Hartree-Fock (HF) calculations. Compare experimental spectra with simulated spectra of enantiomers to assign absolute configurations unambiguously .
  • Key Considerations : Ensure sufficient compound quantities (>5 mg) for VCD analysis. Validate computational models using basis sets like 6-311+G(d,p) to match experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers in a cool, ventilated area. Use grounded metal equipment to prevent static ignition, and avoid contact with oxidizing agents (e.g., peroxides, chlorates). Conduct regular exposure monitoring via gas detectors if volatilization is likely .
  • Key Considerations : Implement spill containment measures and wear nitrile gloves to prevent skin irritation. Document Material Safety Data Sheets (MSDS) compliant with OSHA Hazard Communication Standard .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) methods (e.g., B3LYP, CCSD) with basis sets like cc-pVDZ to model chair, twist-boat, and boat conformers. Calculate relative Gibbs free energies to predict dominant conformers under specific reaction conditions .
  • Key Considerations : Validate computational results with experimental techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy. Address discrepancies by refining torsional angles in force fields .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Apply principal component analysis (PCA) to correlate spectral patterns across multiple replicates and concentrations. For example, PCA can segregate cycloheptane derivatives based on vibrational modes or substituent effects .
  • Key Considerations : Replicate experiments under controlled conditions (e.g., humidity, temperature) to isolate variables. Cross-validate findings using alternative techniques (e.g., Raman spectroscopy vs. FTIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.